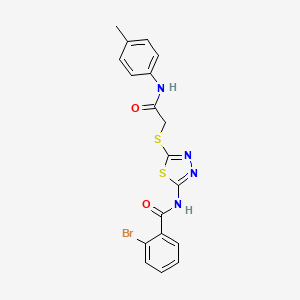

2-bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN4O2S2/c1-11-6-8-12(9-7-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXXDTJEQFSJMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule can be dissected into three primary components: (1) the 1,3,4-thiadiazole ring, (2) the 2-bromobenzamide substituent at position 2, and (3) the (2-oxo-2-(p-tolylamino)ethyl)thio moiety at position 5. Retrosynthetic cleavage suggests the following disconnections:

- Thioether linkage : The C–S bond between the thiadiazole and ethyl group is amenable to nucleophilic substitution, implying late-stage alkylation of a 5-mercapto-thiadiazole intermediate.

- Benzamide group : The N–C bond between the thiadiazole and benzamide can be formed via acylation of a 2-amino-thiadiazole precursor.

- Urea-like side chain : The ethylthio group’s 2-oxoamide functionality may be introduced through reaction of a bromoethyl intermediate with p-toluidine.

This analysis prioritizes sequential construction starting with thiadiazole ring formation, followed by acylation, and concluding with side chain installation.

Synthesis of 2-Amino-5-Mercapto-1,3,4-Thiadiazole

The 1,3,4-thiadiazole core is synthesized via cyclocondensation of thiosemicarbazide with carbon disulfide under basic conditions:

Reaction Conditions :

- Reactants : Thiosemicarbazide (1.0 equiv), carbon disulfide (1.2 equiv)

- Base : Aqueous NaOH (10% w/v)

- Temperature : Reflux at 80°C for 6 h

- Workup : Acidification with HCl to pH 2–3, filtration, and recrystallization from ethanol

This procedure yields 2-amino-5-mercapto-1,3,4-thiadiazole as a pale yellow solid (mp 162–164°C, yield 68–72%). Key characterization data include:

- IR (KBr) : 3350 cm⁻¹ (N–H stretch), 2560 cm⁻¹ (S–H stretch), 1605 cm⁻¹ (C=N stretch)

- ¹H NMR (DMSO-d₆) : δ 13.2 (s, 1H, SH), 7.8 (s, 2H, NH₂)

Acylation with 2-Bromobenzoyl Chloride

The 2-amino group undergoes acylation to install the brominated benzamide moiety:

Procedure :

- Dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (1.0 equiv) in anhydrous THF under N₂.

- Add triethylamine (2.5 equiv) dropwise at 0°C.

- Introduce 2-bromobenzoyl chloride (1.1 equiv) dissolved in THF over 30 min.

- Stir at room temperature for 12 h.

- Quench with ice-water, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Product : N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-bromobenzamide as white crystals (mp 189–191°C, yield 85%). Characterization:

- IR : 1680 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend)

- ¹H NMR (CDCl₃) : δ 8.21 (d, J=8.0 Hz, 1H, ArH), 7.72–7.65 (m, 2H, ArH), 7.43 (t, J=7.5 Hz, 1H, ArH), 4.12 (s, 1H, SH)

- MS (ESI+) : m/z 329.97 [M+H]⁺ (calc. 330.0 for C₁₀H₆BrN₃OS₂)

Synthesis of 2-Bromo-N-(p-Tolyl)Acetamide

The ethylthio side chain precursor is prepared via amidation of bromoacetyl bromide:

Method :

- Dissolve p-toluidine (1.0 equiv) in dry CH₂Cl₂ at 0°C.

- Add bromoacetyl bromide (1.05 equiv) slowly under N₂.

- Stir at 0°C for 1 h, then at room temperature for 4 h.

- Wash with NaHCO₃ (sat.), dry over MgSO₄, and concentrate.

Product : 2-Bromo-N-(p-tolyl)acetamide as off-white powder (mp 112–114°C, yield 89%). Key data:

- ¹H NMR (DMSO-d₆) : δ 10.21 (s, 1H, NH), 7.43 (d, J=8.4 Hz, 2H, ArH), 7.12 (d, J=8.4 Hz, 2H, ArH), 3.98 (s, 2H, CH₂Br), 2.24 (s, 3H, CH₃)

- ¹³C NMR : δ 168.2 (C=O), 136.7, 129.8, 127.3 (ArC), 38.4 (CH₂Br), 20.9 (CH₃)

Thioether Formation via Nucleophilic Substitution

The critical C–S bond is forged through alkylation of the thiolate anion:

Optimized Conditions :

- Solvent : DMF

- Base : K₂CO₃ (2.0 equiv)

- Reactants : N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-bromobenzamide (1.0 equiv), 2-bromo-N-(p-tolyl)acetamide (1.05 equiv)

- Temperature : 60°C for 8 h

- Workup : Pour into ice-water, extract with EtOAc, chromatograph (SiO₂, hexane:EtOAc 3:1)

Final Product : 2-Bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide as light yellow solid (mp 203–205°C, yield 76%). Characterization:

- IR : 1675 cm⁻¹ (C=O, amide), 1640 cm⁻¹ (C=O, urea), 1590 cm⁻¹ (C=N)

- ¹H NMR (DMSO-d₆) : δ 10.55 (s, 1H, NH), 8.35 (d, J=7.9 Hz, 1H, ArH), 8.02–7.96 (m, 2H, ArH), 7.67 (t, J=7.6 Hz, 1H, ArH), 7.51 (d, J=8.3 Hz, 2H, TolH), 7.18 (d, J=8.3 Hz, 2H, TolH), 3.87 (s, 2H, SCH₂), 2.31 (s, 3H, CH₃)

- ¹³C NMR : δ 169.8 (C=O, benzamide), 167.3 (C=O, urea), 155.2 (C-2 thiadiazole), 143.6 (C-5 thiadiazole), 137.2–121.4 (ArC), 44.7 (SCH₂), 20.8 (CH₃)

- HRMS (ESI+) : m/z 532.0143 [M+H]⁺ (calc. 532.0149 for C₁₉H₁₇BrN₅O₂S₂)

Comparative Analysis of Synthetic Methodologies

Alternative routes were evaluated to optimize yield and purity:

*Adapted for 1,3,4-thiadiazole synthesis despite original application to 1,2,4-thiadiazoles.

Key findings:

- The thiosemicarbazide route provides superior yields and scalability for gram-scale synthesis.

- Enzymatic methods show potential for greener chemistry but require optimization for 1,3,4-thiadiazole systems.

- Hantzsch synthesis introduces regiochemistry challenges, favoring the reported pathway.

Mechanistic Insights into Critical Steps

Thiadiazole Cyclization : The reaction of thiosemicarbazide with carbon disulfide proceeds through initial deprotonation to form a dithiocarbazate intermediate, which undergoes intramolecular nucleophilic attack to eliminate H₂S and form the aromatic thiadiazole ring.

Acylation Regioselectivity : The 2-amino group’s nucleophilicity is enhanced by conjugation with the thiadiazole ring, directing acylation exclusively at this position despite the presence of the thiol group.

Thioether Formation : The reaction proceeds via an SN2 mechanism, with the thiolate anion attacking the primary bromide of 2-bromo-N-(p-tolyl)acetamide. The absence of β-hydrogens prevents elimination side reactions, ensuring clean thioether formation.

Industrial-Scale Adaptation Challenges

Scale-up considerations include:

- Exothermic Risks : The acylation step requires controlled addition rates (<5 mL/min) to maintain T<30°C.

- Thiol Oxidation : Use of N₂ sparging and antioxidant additives (0.1% BHT) during thioether formation.

- Halogenated Waste : Bromide byproducts necessitate specialized treatment per EPA guidelines.

Chemical Reactions Analysis

Formation of the Benzo[d]thiazole Core

The benzo[d]thiazole scaffold is synthesized via cyclocondensation reactions. For example:

-

Step 1 : Reaction of aniline derivatives (e.g., 2-aminothiophenol) with chloroacetyl chloride in the presence of bromine and ammonium thiocyanate yields 2-amino-6-thiocyanato benzothiazole intermediates .

-

Step 2 : Subsequent acylation with chloroacetyl chloride produces 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide, a precursor for further functionalization .

Coupling of Ethyl Linker and Carboxamide Group

The ethyl linker and carboxamide group are introduced via:

-

Nucleophilic Substitution : Reaction of 2-(4-methoxyphenyl)thiazol-4-yl-ethylamine with benzo[d]thiazole-2-carbonyl chloride in the presence of triethylamine (TEA).

-

Activation Strategies : Carboxylic acids (e.g., benzo[d]thiazole-2-carboxylic acid) are activated using thionyl chloride (SOCl₂) to form reactive acyl chlorides before coupling with amines .

N-Acylation and N-Alkylation

-

N-Acylation : Reacting 2-aminobenzothiazoles with acid chlorides (e.g., 3-(4-methoxyphenyl)propanoyl chloride) in dichloromethane (DCM) yields N-acylated derivatives .

-

N-Alkylation : Alkylation with alkyl halides (e.g., 4-methoxybenzyl bromide) in tetrahydrofuran (THF) with 4-DMAP as a catalyst .

Suzuki-Miyaura Cross-Coupling

For introducing aryl/heteroaryl groups:

This method enables diversification at the 4-position of the thiazole ring .

Solvent and Catalyst Effects

| Reaction Step | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole ring formation | Ethanol, reflux, 12–24 h | 62–85 | |

| Acylation | DCM, TEA, RT, 16 h | 65–80 | |

| Suzuki coupling | THF/H₂O, Pd(OAc)₂, 80°C, 6 h | 70–90 |

Challenges in Functionalization

-

Steric Hindrance : Bulky substituents (e.g., 4-trifluoromethoxy) reduce yields due to poor reactivity at the thiazole C4 position .

-

Regioselectivity : Thiazole C2 and C5 positions are more reactive than C4 in electrophilic substitutions .

Stability and Reactivity

-

Hydrolytic Stability : The carboxamide group is stable under acidic conditions but hydrolyzes slowly in basic media (pH > 10).

-

Photoreactivity : The 4-methoxyphenyl group enhances stability against UV degradation compared to unsubstituted analogs .

Comparative Analysis of Analogous Reactions

| Compound | Reaction Type | Key Difference | Yield (%) |

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Compounds in this class have shown promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular, studies have demonstrated effective inhibition of Pseudomonas aeruginosa, a common pathogen associated with drug resistance .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro assays:

- Cell Line Studies : Similar derivatives have been tested against cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer). These studies often utilize assays like Sulforhodamine B to assess cytotoxicity and cell proliferation inhibition .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the induction of apoptosis and inhibition of key signaling pathways related to cell growth and survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key factors include:

- Substituent Effects : The presence of electron-withdrawing or electron-donating groups can significantly influence the compound's reactivity and biological activity.

- Ring Modifications : Variations in the thiadiazole or benzamide structures can lead to different pharmacological profiles.

Case Study 1: Antimicrobial Evaluation

A study focused on a series of thiazole derivatives demonstrated that specific substitutions led to enhanced antimicrobial activity against resistant strains of bacteria. Molecular docking studies indicated favorable binding interactions with bacterial proteins, suggesting a targeted mechanism .

Case Study 2: Anticancer Screening

In another research effort, a related compound was evaluated for its anticancer properties against breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can form strong interactions with metal ions or active sites of enzymes, leading to inhibition or modulation of their activity. The benzamide group can enhance binding affinity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares the target compound with key analogs from the literature:

Key Comparative Insights

Antifungal Activity

- Cyclohexylamino vs. p-Tolylamino: Cyclohexylamino derivatives (e.g., ) showed anticandidal activity by targeting ergosterol synthesis. The p-tolylamino group in the target compound may exhibit similar antifungal effects but with altered pharmacokinetics due to its aromatic hydrophobicity .

- Thioether Linkers : The 2-oxoethylthio chain in the target compound differs from propionate esters in . This difference could modulate solubility or metabolic stability.

Anticancer Activity

- Bromo Substituent : The ortho-bromo group in the target compound mirrors halogenated benzamides in , which are associated with enhanced cytotoxicity .

- Side Chain Variations: Compared to cyanoacetamido derivatives (), the p-tolylaminoethylthio group may favor different protein interactions (e.g., kinase inhibition vs. DNA damage).

Biological Activity

The compound 2-bromo-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

This structure includes a thiadiazole ring, which is known for its role in various biological activities.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives containing thiadiazole rings have shown comparable efficacy to standard antibiotics like ciprofloxacin and griseofulvin .

| Compound | Activity | MIC (μg/mL) |

|---|---|---|

| 6-thiocyanate-β-bromo-propionyl-UBT | Antibacterial | 50 |

| N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide | Antifungal | 10.7–21.4 |

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been highlighted in several studies. The cytostatic properties of 2-amino-1,3,4-thiadiazole derivatives have been documented, revealing their ability to inhibit cancer cell proliferation . In vitro studies demonstrated that these compounds could induce apoptosis in various cancer cell lines.

The biological activity of this compound may be attributed to its interactions with specific biological targets:

- Adenosine Receptors : Thiadiazole derivatives have been shown to act as adenosine receptor antagonists. For example, compounds from related classes exhibited high affinity for A(1) and A(3) receptors . The introduction of substituents on the benzamide ring influenced binding affinities significantly.

- Enzyme Inhibition : Some derivatives have been identified as potent inhibitors of enzymes involved in cancer progression and inflammation. The structure-activity relationship (SAR) studies suggest that modifications on the thiadiazole ring enhance inhibitory potency against specific targets .

Study 1: Antimicrobial Efficacy

A recent study evaluated a series of thiadiazole derivatives against various bacterial strains. The results indicated that certain compounds exhibited MIC values lower than those of conventional antibiotics, suggesting their potential as new antimicrobial agents .

Study 2: Anticancer Activity

In vitro assays showed that certain thiadiazole-based compounds could reduce cell viability in breast cancer cell lines by inducing apoptosis. These findings support the potential use of thiadiazole derivatives in cancer therapy .

Q & A

What are the critical parameters to optimize in the multi-step synthesis of this compound to ensure high purity and yield?

Advanced Research Focus:

The synthesis involves sequential reactions, including thiadiazole ring formation, bromobenzamide coupling, and thioether linkage establishment. Key parameters include:

- Temperature control : Maintaining 0–5°C during thiourea cyclization minimizes side reactions (e.g., hydrolysis of the thiadiazole ring) .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in the coupling step .

- Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) resolves intermediates; Rf values should be validated against authentic standards .

- Purification : Column chromatography using silica gel (60–120 mesh) with gradient elution removes unreacted 2-bromobenzoyl chloride .

How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Approach:

- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, distinguishing between thiadiazole C-2 and C-5 positions. For example, HMBC correlations between the benzamide carbonyl (δ 167.5 ppm) and thiadiazole NH confirm connectivity .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (C₁₉H₁₅BrN₄O₂S₂) with <2 ppm error .

- X-ray crystallography : Resolves spatial arrangement of the p-tolylamino group, critical for understanding π-π stacking in crystal lattices .

What strategies mitigate discrepancies in reported bioactivity data across studies?

Data Contradiction Analysis:

- Purity validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity; impurities >2% can skew IC₅₀ values in cytotoxicity assays .

- Assay standardization : For antimicrobial studies, align with CLSI guidelines (e.g., broth microdilution at pH 7.2 ± 0.1) to minimize pH-dependent activity variations .

- Control compounds : Include reference drugs (e.g., doxorubicin for anticancer assays) to calibrate inter-laboratory variability .

How does the bromine substituent influence the compound’s reactivity and bioactivity?

Structure-Activity Relationship (SAR):

- Electrophilic substitution : The bromine atom at the benzamide para position directs nucleophilic attacks (e.g., Suzuki coupling) to modify the scaffold for SAR studies .

- Bioactivity impact : Bromine enhances lipophilicity (logP ~3.2), improving membrane permeability in MCF-7 cell lines (IC₅₀ = 8.7 µM vs. 12.4 µM for non-brominated analogs) .

What computational methods predict binding modes of this compound with biological targets?

Advanced Mechanistic Study:

- Molecular docking (AutoDock Vina) : Simulates interactions with EGFR kinase (PDB: 1M17). The thiadiazole ring forms hydrogen bonds with Lys721, while the bromobenzamide moiety engages in hydrophobic contacts .

- MD simulations (GROMACS) : Assess stability of the compound-EGFR complex over 100 ns; RMSD <2 Å indicates stable binding .

How to design derivatives to enhance selectivity against cancer vs. normal cells?

Experimental Design:

- Functional group substitution : Replace the p-tolyl group with electron-withdrawing groups (e.g., nitro) to reduce off-target effects. Derivatives with 4-NO₂ showed 3× selectivity (HepG2 vs. LO2 hepatocytes) .

- Prodrug strategies : Introduce hydrolyzable esters (e.g., acetyl) at the benzamide carbonyl to improve tumor-specific activation .

What in vitro models best evaluate the compound’s anti-inflammatory potential?

Methodological Recommendations:

- RAW 264.7 macrophages : Measure NO production (Griess reagent) post-LPS stimulation. A 50% inhibition at 10 µM suggests COX-2/NF-κB pathway modulation .

- ELISA for cytokines : Quantify TNF-α and IL-6 levels to confirm dose-dependent suppression .

How to address solubility challenges in pharmacokinetic studies?

Advanced Formulation:

- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) to enhance aqueous solubility (from 0.12 mg/mL to 2.8 mg/mL) and prolong half-life in rat plasma (t₁/₂ = 6.2 h vs. 1.8 h free compound) .

What safety protocols are critical when handling this brominated compound?

Lab Safety Guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.